Benzenesulfonothioic acid, 4-methyl-, sodium salt

Solubility Formulation Organic Synthesis

Benzenesulfonothioic acid, 4-methyl-, sodium salt (CAS 3753-27-3), also known as sodium toluene-4-thiosulphonate or sodium p-toluenethiosulfonate, is an organosulfur compound belonging to the thiosulfonate class (R-SO₂-S-R'). It is characterized by a p-toluenesulfonyl group linked to a sulfur atom bearing a sodium thiolate counterion.

Molecular Formula C7H7NaO2S2
Molecular Weight 210.3 g/mol
CAS No. 3753-27-3
Cat. No. B13691153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonothioic acid, 4-methyl-, sodium salt
CAS3753-27-3
Molecular FormulaC7H7NaO2S2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=S)[O-].[Na+]
InChIInChI=1S/C7H8O2S2.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
InChIKeyHRILWXJIWQHJMT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonothioic Acid, 4-Methyl-, Sodium Salt (CAS 3753-27-3): Chemical Identity and Procurement Baseline


Benzenesulfonothioic acid, 4-methyl-, sodium salt (CAS 3753-27-3), also known as sodium toluene-4-thiosulphonate or sodium p-toluenethiosulfonate, is an organosulfur compound belonging to the thiosulfonate class (R-SO₂-S-R'). It is characterized by a p-toluenesulfonyl group linked to a sulfur atom bearing a sodium thiolate counterion. The compound is commercially supplied as a solid, with a molecular formula of C₇H₇NaO₂S₂ and a molecular weight of 210.25 g/mol . It is primarily recognized as a plant growth regulator that inhibits ethylene biosynthesis, and it also serves as a synthetic intermediate in organic chemistry .

Why Generic Substitution of Benzenesulfonothioic Acid, 4-Methyl-, Sodium Salt Is Not Straightforward


Substituting this compound with a generic in-class thiosulfonate or the commonly confused silver thiosulfate complex (also abbreviated STS) is problematic due to fundamental mechanistic, toxicological, and physicochemical differences. Unlike silver thiosulfate, which acts as an ethylene action inhibitor at the receptor level, sodium 4-methylbenzenesulfonothioate is reported to inhibit the biosynthesis of ethylene . The presence of the silver ion in the alternative STS introduces heavy-metal toxicity concerns and light sensitivity that are absent in the organic sodium salt . These divergent modes of action and safety profiles preclude simple interchangeability.

Quantitative Evidence Guide for Differentiated Selection of Benzenesulfonothioic Acid, 4-Methyl-, Sodium Salt


Aqueous Solubility Advantage Compared to Neutral Thiosulfonate Esters

The sodium salt form of the compound confers high water solubility, a critical advantage for aqueous-phase applications. While specific numerical solubility data for this compound is not available in authoritative public databases, its classification as an ionic sodium salt and its reported use in aqueous plant treatment solutions strongly suggest water solubility comparable to other sodium organosulfonates. In contrast, neutral S-alkyl or S-aryl thiosulfonate esters (e.g., S-methyl 4-methylbenzenesulfonothioate, CAS 4973-66-4) are lipophilic and require organic co-solvents for dissolution . This property distinction is vital for formulations intended for direct aqueous use or for reactions conducted in water.

Solubility Formulation Organic Synthesis

Mechanistic Distinction: Ethylene Biosynthesis Inhibition vs. Receptor-Level Action

Sodium 4-methylbenzenesulfonothioate is characterized as an inhibitor of ethylene biosynthesis, a mechanism that differs fundamentally from that of the widely used silver thiosulfate (STS) complex, which blocks ethylene action at the receptor level . While quantitative head-to-head IC₅₀ values for ethylene synthesis inhibition are not publicly available for this specific compound, the mechanistic divergence has practical consequences. Receptor blockers like silver thiosulfate may not prevent the accumulation of ethylene biosynthetic intermediates or the energy expenditure associated with their production. This distinction is crucial for experimental designs aiming to dissect the ethylene pathway.

Ethylene Inhibition Plant Biology Mechanism of Action

Absence of Heavy-Metal Toxicity in Plant Tissue Culture Applications

Silver thiosulfate is a proven ethylene inhibitor in plant tissue culture, but its silver ion component can cause phytotoxicity at elevated concentrations or with prolonged exposure. Sodium 4-methylbenzenesulfonothioate, being a purely organic sodium salt, does not contain a heavy metal, thereby eliminating silver-related toxicity risks [1]. Quantitative phytotoxicity data for this compound are not available in the public domain; however, the structural absence of silver provides a theoretical safety margin. This is a critical factor for procurement when long-term plant exposure or sensitive species are involved.

Plant Tissue Culture Toxicity Silver Thiosulfate

Reactivity as a Thiosulfonate Building Block in Organic Synthesis

The compound serves as a versatile precursor for the preparation of S-substituted 4-methylbenzenesulfonothioates via nucleophilic substitution with alkyl or aryl halides [1][2]. This reactivity pattern is typical of thiosulfonate salts; however, the p-tolyl derivative offers a favorable balance of reactivity and crystallinity. The sodium counterion facilitates reactions in polar solvents, which can be advantageous compared to potassium salts that are sometimes less soluble. Quantitative comparative kinetic data are not identified in the literature, but the compound is explicitly used in published synthetic procedures for the preparation of functionalized sulfides and sulfenylating agents [2].

Organic Synthesis Sulfenylation Building Block

Targeted Application Scenarios for Benzenesulfonothioic Acid, 4-Methyl-, Sodium Salt Based on Differentiated Evidence


Aqueous-Phase Plant Growth Regulation for Ethylene Biosynthesis Inhibition

In agricultural research or horticulture where the goal is to suppress endogenous ethylene production rather than block receptor binding, this compound presents a mechanistic alternative to silver thiosulfate. Its water solubility enables direct aqueous application, while the absence of silver eliminates concerns over heavy-metal phytotoxicity . Typical use concentrations are not standardized in the public literature, necessitating pilot dose-response studies.

Heavy-Metal-Free Plant Tissue Culture Protocol Development

For in vitro culture of plant species sensitive to silver ions (e.g., certain monocots or legumes), this compound offers a potential ethylene biosynthesis inhibitor without the phytotoxic risk associated with silver thiosulfate . Researchers can exploit its distinct mechanism to study ethylene biology without confounding metal stress responses.

Synthesis of S-Functionalized Thiosulfonate Derivatives in Polar Solvents

The compound's documented role as a precursor for S-alkyl and S-aryl 4-methylbenzenesulfonothioates makes it a valuable building block for medicinal chemistry and agrochemical discovery programs . Its sodium salt form facilitates reactions in ethanol, water, or DMF, often at ambient temperature, aligning with principles of green chemistry.

Photographic Emulsion Stabilization (Antifoggant)

A historically established use of sodium p-toluenethiosulfonate is as an antifoggant in silver halide photographic emulsions . While this application is now niche, it may remain relevant for specialized analog photography or scientific imaging contexts where this specific compound is specified in legacy formulations.

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